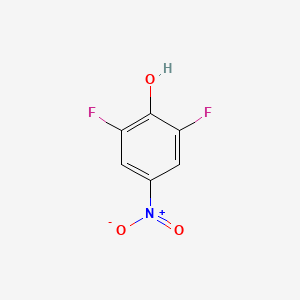

2,6-Difluoro-4-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-difluoro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVXRISUSPIMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344890 | |

| Record name | 2,6-Difluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-07-1 | |

| Record name | 2,6-Difluoro-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,6-Difluoro-4-nitrophenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds serve as pivotal building blocks for creating novel molecules with enhanced properties. Among these, 2,6-Difluoro-4-nitrophenol, identified by its CAS number 658-07-1 , is a compound of significant interest.[1][2] Its strategically positioned fluorine atoms and nitro group on a phenolic ring confer a unique reactivity profile, making it a highly valuable intermediate in various synthetic pathways.[1] This technical guide provides an in-depth overview of this compound, covering its physicochemical properties, synthesis, safety considerations, and key applications, particularly in the realm of drug discovery.

Physicochemical Properties

This compound is a light yellow crystalline solid.[1][2] The presence of two electron-withdrawing fluorine atoms and a nitro group significantly influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 658-07-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₃F₂NO₃ | [1][3][6] |

| Molecular Weight | 175.09 g/mol | [1][3][6] |

| Appearance | Light yellow crystalline solid | [1][2] |

| Melting Point | 99.7-100.7 °C | [1][2] |

| Boiling Point (Predicted) | 254.5 ± 40.0 °C | [1][2] |

| Density (Predicted) | 1.619 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.28 ± 0.44 | [2] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound involves the nitration of 2,6-difluorophenol.[1][4] This electrophilic aromatic substitution reaction is typically carried out using nitric acid in a suitable solvent, such as acetic acid. The reaction proceeds with high regioselectivity, with the nitro group being directed to the para position relative to the hydroxyl group, due to the ortho, para-directing nature of the hydroxyl group and the deactivating effect of the fluorine atoms at the ortho positions.

Experimental Protocol: Nitration of 2,6-Difluorophenol

The following is a representative experimental procedure for the synthesis of this compound:[4]

-

Dissolution: Dissolve 2,6-difluorophenol (2.00 g) in acetic acid (20 ml) in a flask.

-

Cooling: Place the flask in an ice bath to cool the solution.

-

Nitration: Slowly add 60% nitric acid (1.20 ml) dropwise to the cooled solution while stirring.

-

Reaction: After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 1 hour.

-

Quenching: Pour the reaction mixture into ice water.

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate.

-

Washing: Wash the organic extract with saturated saline solution.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the resulting residue by silica gel column chromatography, eluting with a hexane/ethyl acetate mixture (typically starting with a 3:1 ratio and progressing to 2:1) to yield this compound as a light yellow solid.[4] The reported yield for this specific procedure is 51%.[4]

The structure of the synthesized product can be confirmed by spectroscopic methods, such as ¹H NMR. For this compound, the proton NMR spectrum in CDCl₃ typically shows a multiplet at approximately 7.95 ppm, corresponding to the two aromatic protons.[4]

Caption: A schematic workflow for the synthesis of this compound.

Applications in Drug Development and Chemical Synthesis

The true value of this compound lies in its utility as a versatile chemical intermediate.[1] Its trifunctional nature (phenolic hydroxyl, two fluoro groups, and a nitro group) allows for a variety of subsequent chemical transformations.

Key applications include:

-

Pharmaceutical Intermediate: This compound is extensively used in the synthesis of more complex molecules for drug discovery.[1] The introduction of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins.[1]

-

Building Block for Specialty Chemicals: Beyond pharmaceuticals, this compound serves as a precursor for the synthesis of various specialty chemicals, including those used in the electronics sector.[1]

-

Chemical Transformations: The functional groups of this compound can undergo a range of reactions, including:

-

Nucleophilic Aromatic Substitution: The fluorine atoms can be displaced by various nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized.

-

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or used in other reactions typical of phenols.

-

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as toxic if swallowed.[6] Other safety data sheets indicate that it can be harmful if it comes into contact with skin or is inhaled, and it may cause skin and eye irritation.

Recommended safety measures include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in an inert atmosphere at room temperature.[2]

In case of exposure, it is crucial to seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and the synthesis of specialty chemicals. Its unique combination of functional groups allows for a wide range of chemical modifications, making it a key building block for the creation of novel and complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research and development setting.

References

- The Versatility of this compound in Modern Chemical Synthesis. (URL: )

- 658-07-1 | this compound - ChemScene. (URL: )

- This compound | 658-07-1 - ChemicalBook. (URL: )

- 658-07-1|this compound|BLD Pharm. (URL: )

- This compound Nine Chongqing Chemdad Co. (URL: )

- This compound | C6H3F2NO3 | CID 600210 - PubChem. (URL: )

Sources

A Comprehensive Technical Guide to the Synthesis of 2,6-Difluoro-4-nitrophenol

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,6-difluoro-4-nitrophenol, a pivotal intermediate in the pharmaceutical and specialty chemical industries.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, provides a detailed experimental protocol, and emphasizes safety considerations. The synthesis, achieved through the electrophilic nitration of 2,6-difluorophenol, is a carefully controlled process yielding a high-purity product essential for the development of novel therapeutics and advanced materials.[1][2] This guide offers a blend of theoretical insights and practical, field-proven methodologies to ensure a successful and safe synthesis.

Introduction: The Significance of this compound

This compound (CAS No. 658-07-1) is a light yellow crystalline solid that serves as a versatile building block in modern organic synthesis.[1] Its molecular structure, featuring a phenolic hydroxyl group, two fluorine atoms, and a nitro group, imparts a unique reactivity profile that is highly sought after.[1] In the pharmaceutical sector, this compound is a key intermediate in the synthesis of novel drug candidates.[1][2] The incorporation of fluorine atoms is a common strategy to enhance the metabolic stability, bioavailability, and lipophilicity of drug molecules, ultimately improving their pharmacokinetic properties.[1][2] Beyond pharmaceuticals, this compound finds applications in the development of specialty chemicals and advanced electronic materials.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 658-07-1 | [1][3] |

| Molecular Formula | C₆H₃F₂NO₃ | [1][3] |

| Molecular Weight | 175.09 g/mol | [1][3] |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 99.7-100.7 °C | [1][4] |

| Boiling Point | 254.5 ± 40.0 °C (Predicted) | [1][4] |

| Purity | >97% (Typical) | [1] |

The Chemistry of Synthesis: An Electrophilic Aromatic Substitution

The synthesis of this compound from 2,6-difluorophenol is a classic example of an electrophilic aromatic substitution (EAS) reaction.[5][6] The core of this transformation is the introduction of a nitro group (-NO₂) onto the aromatic ring.

The Reaction Mechanism

The nitration is typically carried out using a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid.[7][8] The mechanism proceeds through several key steps:

-

Generation of the Electrophile: Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺).[5][7][9][10] This is the active species that attacks the aromatic ring.

-

Electrophilic Attack: The electron-rich aromatic ring of 2,6-difluorophenol acts as a nucleophile, attacking the nitronium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.[8]

Regioselectivity: The Directing Effects of Substituents

The position of the incoming nitro group is dictated by the existing substituents on the phenol ring: the hydroxyl group (-OH) and the two fluorine atoms (-F).

-

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating and ortho, para-directing group.[11] Its lone pair of electrons can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

-

Fluorine Atoms (-F): Fluorine is an electronegative atom and thus deactivating through its inductive effect (electron-withdrawing). However, like the hydroxyl group, it possesses lone pairs of electrons that can be donated to the ring via resonance, making it an ortho, para-director.

In the case of 2,6-difluorophenol, the two ortho positions are occupied by fluorine atoms. While the hydroxyl and fluorine groups direct towards the ortho and para positions, the ortho positions are sterically hindered by the existing fluorine atoms.[12] Consequently, the electrophilic attack by the nitronium ion occurs predominantly at the sterically accessible and electronically enriched para position, leading to the selective formation of this compound.[12]

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust and validated procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Quantity |

| 2,6-Difluorophenol | 28177-48-2 | C₆H₄F₂O | 2.00 g |

| Acetic Acid (Glacial) | 64-19-7 | C₂H₄O₂ | 20 mL |

| Nitric Acid (60%) | 7697-37-2 | HNO₃ | 1.20 mL |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | As needed for extraction |

| Hexane | 110-54-3 | C₆H₁₄ | As needed for chromatography |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | As needed for drying |

| Saturated Saline Solution | N/A | NaCl(aq) | As needed for washing |

| Ice | N/A | H₂O(s) | As needed for cooling |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.00 g of 2,6-difluorophenol in 20 mL of glacial acetic acid.[13]

-

Cooling: Place the flask in an ice bath to cool the solution.

-

Nitrating Agent Addition: Slowly add 1.20 mL of 60% nitric acid dropwise to the cooled solution with vigorous stirring.[13] Maintaining a low temperature during the addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[13]

-

Workup - Quenching: Pour the reaction mixture into a beaker containing ice water.[13] This step quenches the reaction and precipitates the product.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[13]

-

Workup - Washing: Wash the organic layer with a saturated saline solution to remove any remaining water-soluble impurities.[13]

-

Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate to remove residual water.[13]

-

Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[13]

-

Purification: Purify the resulting residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., in a 3:1 to 2:1 ratio) as the eluent to yield the pure this compound.[13] A typical yield for this procedure is around 51%.[13]

Safety and Handling

The synthesis of this compound involves the use of corrosive and oxidizing chemicals. Adherence to strict safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves.[14][15]

-

Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.[14][15]

-

Handling Acids: Nitric acid and sulfuric acid are highly corrosive and strong oxidizers.[14][16] They can cause severe skin and eye burns.[14][16] Handle with extreme care and avoid contact with skin, eyes, and clothing.[14] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14][15]

-

Acid Dilution: When preparing aqueous solutions, always add acid to water slowly, never the other way around, to dissipate the heat generated.[17]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Nitric acid waste should be segregated from other chemical waste to prevent potentially violent reactions.[14]

Conclusion

The synthesis of this compound via the nitration of 2,6-difluorophenol is a well-established and reliable method. A thorough understanding of the electrophilic aromatic substitution mechanism, the directing effects of the substituents, and meticulous adherence to the experimental protocol and safety guidelines are essential for a successful outcome. This guide provides the necessary theoretical framework and practical insights for researchers and professionals to confidently and safely produce this valuable chemical intermediate, thereby facilitating advancements in drug discovery and materials science.

References

- The Versatility of this compound in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | 658-07-1. ChemicalBook.

- What is the role of sulphuric acid in nitr

- Nitration and Sulfon

- What is the role of sulphuric acid in nitr

- Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Why is sulfuric acid used in aromatic nitr

- Notes on Electrophilic Substitution Mechanism in Nitr

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

- NITRIC ACID SAFETY. University of Washington.

- Results: Visible effect on the reaction: Nitr

- Sulfuric Acid / Nitric Acid 98.8 : 1.2. Columbus Chemical.

- This compound | C6H3F2NO3 | CID 600210. PubChem.

- Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. Khan Academy.

- Nitric Acid Safety Tips & Health Hazards. VelocityEHS.

- What safety precautions should I take when handling nitric acid? Quora.

- 2,6-Difluorophenol synthesis. ChemicalBook.

- Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC - NIH.

- Understanding the Risk and Safety Measures for Handling Nitric Acid. Lab Pro Inc.

- Leveraging this compound (CAS 658-07-1) for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Electrophilic Substitution of Phenols. Chemistry LibreTexts.

- Nitration of Phenols Using Cu NO3 2 Gree | PDF. Scribd.

- Nitr

- A Comparative Guide to the Reactivity of 2,4-Difluorophenol and 2,6-Difluorophenol for Pharmaceutical and Agrochemical Synthesis. Benchchem.

- Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment.

- 658-07-1|this compound|BLD Pharm. BLD Pharm.

- Nitration of Phenols A Two-Phase System.

- NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITR

- Synthesis of 2,4-Difluorophenol. Benchchem.

- This compound. Nine Chongqing Chemdad Co.

- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st

- This compound | CAS No. 658-07-1. CyclicPharma.

- 2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure.

- A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. Quick Company.

- Regioselectivity in the nitr

- 658-07-1 | this compound. ChemScene.

- Regioselectivity in the Nitration of Dialkoxybenzenes. UBC Chemistry.

- A study of the regioselectivity in the zeolite-assisted nitration of toluene. UNCW Institutional Repository.

- Clean Manufacture of 2,4,6-Trinitrotoluene (TNT) via Improved Regioselectivity in the Nitration of Toluene.

- Synthesis and Purific

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H3F2NO3 | CID 600210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. quora.com [quora.com]

- 6. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound | 658-07-1 [chemicalbook.com]

- 14. ehs.washington.edu [ehs.washington.edu]

- 15. ehs.com [ehs.com]

- 16. columbuschemical.com [columbuschemical.com]

- 17. quora.com [quora.com]

2,6-Difluoro-4-nitrophenol chemical structure and IUPAC name

An In-Depth Technical Guide to 2,6-Difluoro-4-nitrophenol: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of this compound, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its core chemical identity, a validated synthesis protocol with mechanistic insights, its strategic application in pharmaceutical development, and essential safety and handling procedures.

Section 1: Core Chemical Identity

This compound, identified by its CAS number 658-07-1, is a highly functionalized aromatic compound.[1][2] Its structure is characterized by a phenolic ring substituted with two fluorine atoms ortho to the hydroxyl group and a nitro group in the para position. This specific arrangement of electron-withdrawing groups (fluorine and nitro) and an electron-donating group (hydroxyl) imparts a unique reactivity profile, making it a valuable building block in organic synthesis.[1]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The key properties of this compound are summarized below. These parameters are critical for its handling, reaction setup, and purification.[1]

| Property | Value | Source(s) |

| CAS Number | 658-07-1 | [2] |

| Molecular Formula | C₆H₃F₂NO₃ | [2][3] |

| Molecular Weight | 175.09 g/mol | [1][2] |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 99.7-100.7 °C | [1][3] |

| Boiling Point | 254.5 ± 40.0 °C (Predicted) | [1][3] |

| Density | 1.619 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.28 ± 0.44 (Predicted) | [3] |

Section 2: Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound is achieved through the electrophilic nitration of 2,6-difluorophenol.[1][4] This process must be carefully controlled to ensure selective nitration at the para position and to manage the exothermic nature of the reaction.

Expertise & Causality in Experimental Design

The choice of reagents and conditions is dictated by the substrate's reactivity. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. However, the ortho positions are sterically hindered by the fluorine atoms, favoring substitution at the para position. Acetic acid serves as a suitable solvent, and the reaction is performed under ice bath conditions to control the rate of reaction and prevent over-nitration or side reactions.[4]

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, with clear steps for reaction, workup, and purification to yield the target compound with high purity.[4]

Materials:

-

2,6-Difluorophenol (2.00 g)

-

Acetic acid (20 ml)

-

60% Nitric acid (1.20 ml)

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Silica gel for column chromatography

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2.00 g of 2,6-difluorophenol in 20 ml of acetic acid.

-

Cooling: Place the flask in an ice bath to cool the solution to 0°C. This is a critical step to control the exothermic nitration reaction.

-

Nitration: While stirring, slowly add 1.20 ml of 60% nitric acid dropwise to the cooled solution. The slow addition prevents a rapid temperature increase and reduces the formation of byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

-

Quenching: Pour the reaction mixture into a beaker containing ice water. This stops the reaction and precipitates the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. The organic layer will contain the desired compound.

-

Washing: Wash the organic extract with saturated saline solution to remove any remaining acid and water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate to remove residual water.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the resulting residue by silica gel column chromatography, using a hexane/ethyl acetate mixture as the eluent, to yield this compound as a light yellow solid.[4]

Section 3: Reactivity and Role in Drug Development

The true utility of this compound lies in its versatile reactivity, which makes it a valuable intermediate for creating novel drug candidates.[1]

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the two fluorine atoms and the nitro group activates the aromatic ring towards nucleophilic attack. This allows for the displacement of the fluorine atoms by various nucleophiles to introduce new functional groups.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (NH₂), yielding 4-Amino-2,6-difluorophenol.[3] This amino group serves as a handle for further derivatization, such as amide bond formation, which is a cornerstone of medicinal chemistry.

-

Phenolic Hydroxyl Group Reactions: The hydroxyl group can be alkylated or acylated, providing another site for molecular modification.

The strategic incorporation of fluorine into drug molecules is a widely used strategy in modern drug discovery to enhance pharmacokinetic properties. Fluorine can improve metabolic stability by blocking sites of oxidation, increase cell membrane permeability, and enhance binding affinity to target proteins.[1] this compound serves as an excellent starting material for introducing a difluorinated phenolic moiety into a larger molecule.[1]

Section 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While the toxicological properties of this compound have not been fully investigated, it should be handled with caution as a potential irritant that may be harmful if inhaled or ingested.[3]

Trustworthiness: A Self-Validating Safety Protocol

Adherence to the following guidelines establishes a self-validating system for safe handling.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear protective safety goggles.

-

Hand Protection: Wear chemical-resistant gloves.

-

Body Protection: Wear a lab coat and other protective clothing. Ensure boots are chemical resistant.

Handling:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Avoid breathing dust or vapor.[3]

-

Prevent contact with skin, eyes, and clothing.[3]

-

Ensure a safety shower and eye wash station are readily available.[3]

Storage:

-

Store in a tightly closed container.[3]

-

Keep in a cool, dry, and well-ventilated place away from strong oxidizing agents, acids, and bases.[3]

In Case of Exposure:

-

Skin Contact: Wash the affected area immediately and thoroughly with running water and non-abrasive soap.[3]

-

Eye Contact: Flush eyes with clean, running water for at least 15 minutes while keeping the eyes open. Seek medical attention.[3]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation in the pharmaceutical and specialty chemical industries. Its unique structural features provide a reliable platform for synthesizing complex molecules with enhanced properties. By understanding its chemical identity, synthesis, reactivity, and proper handling procedures, researchers and drug development professionals can effectively and safely leverage this important building block to advance their scientific goals.

References

-

The Versatility of this compound in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound | C6H3F2NO3 | CID 600210. PubChem. [Link]

Sources

A Spectroscopic Guide to 2,6-Difluoro-4-nitrophenol: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

For Immediate Release

SHANGHAI, CN – January 11, 2026 – In the landscape of pharmaceutical and materials science, the precise characterization of molecular entities is paramount. 2,6-Difluoro-4-nitrophenol (CAS No. 658-07-1), a key building block in organic synthesis, presents a unique spectroscopic profile owing to its distinct arrangement of electron-withdrawing and donating groups on an aromatic scaffold.[1][2] This technical guide offers an in-depth analysis of the spectral data of this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference for its identification and characterization.

Introduction: The Significance of this compound

This compound, with the molecular formula C₆H₃F₂NO₃ and a molecular weight of 175.09 g/mol , is a crystalline solid that serves as a versatile intermediate in the synthesis of a wide array of functional molecules.[1][2] Its utility stems from the synergistic interplay of its functional groups: the nucleophilic substitution facilitated by the nitro group, the influence of the fluorine atoms on the molecule's electronic properties and metabolic stability, and the reactivity of the phenolic hydroxyl group. Accurate spectroscopic analysis is the cornerstone of ensuring the purity and structural integrity of this reagent in complex synthetic pathways.

This guide will delve into the theoretical underpinnings and practical interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by its simplicity, a direct consequence of the molecule's symmetry.

Experimental Data:

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Solvent |

| Aromatic H (H-3, H-5) | 7.95 | Multiplet | 2H | CDCl₃ |

| Hydroxyl H (OH) | Variable | Broad Singlet | 1H | CDCl₃ |

Interpretation and Causality:

The two aromatic protons at positions 3 and 5 are chemically and magnetically equivalent due to the molecule's C₂ symmetry axis. Their resonance appears as a multiplet at approximately 7.95 ppm.[3] The downfield shift is attributed to the strong deshielding effects of the electron-withdrawing nitro group at the para position and the fluorine atoms at the ortho positions. The multiplicity arises from coupling to the two adjacent fluorine atoms. The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.

Experimental Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

Diagram: Molecular Structure and ¹H NMR Assignments

Caption: General workflow for the spectroscopic characterization of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 175

-

Major Fragments:

-

m/z = 129 ([M - NO₂]⁺)

-

m/z = 101 ([M - NO₂ - CO]⁺)

-

m/z = 81 ([C₅H₂F]⁺)

-

Interpretation and Causality:

The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 175, corresponding to the molecular weight of the compound. Common fragmentation pathways for nitrophenols involve the loss of the nitro group (NO₂), resulting in a fragment at m/z 129. Subsequent loss of carbon monoxide (CO) from the phenolic ring can lead to a fragment at m/z 101. Further fragmentation of the aromatic ring can also be observed.

Conclusion

The spectroscopic analysis of this compound by NMR, IR, and MS provides a detailed and consistent picture of its molecular structure. The symmetry of the molecule is clearly reflected in the simplicity of its NMR spectra. The characteristic absorption bands in the IR spectrum confirm the presence of the key functional groups, and mass spectrometry corroborates the molecular weight and provides insights into its fragmentation. This comprehensive spectral guide serves as a valuable resource for the unambiguous identification and quality control of this important synthetic intermediate.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of this compound in Modern Chemical Synthesis.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2,6-Difluoro-4-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that profoundly influences its behavior throughout the entire development and manufacturing lifecycle. From the initial stages of reaction design and optimization to final product formulation and bioavailability, a thorough understanding of a compound's solubility is paramount. For a versatile building block like 2,6-Difluoro-4-nitrophenol, characterizing its solubility in a range of organic solvents is essential for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is crucial for achieving optimal reaction kinetics and yields. Knowledge of solubility allows for the selection of appropriate solvents that can dissolve reactants to the desired concentration.

-

Purification and Crystallization: Techniques such as recrystallization, a common method for purifying solid compounds, are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Formulation Development: In the pharmaceutical industry, the solubility of an API is a major determinant of its bioavailability. Formulations often require the API to be dissolved in a solvent system for effective delivery.

-

Process Safety and Scalability: Understanding solubility is crucial for preventing precipitation in reaction vessels or transfer lines, which can lead to blockages and other safety hazards during scale-up.

This guide will provide a comprehensive overview of the factors influencing the solubility of this compound and a practical approach to its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 658-07-1 | [2] |

| Molecular Formula | C₆H₃F₂NO₃ | [1][2] |

| Molecular Weight | 175.09 g/mol | [1][2] |

| Appearance | Light yellow crystalline solid | [2] |

| Melting Point | 99.7-100.7 °C | [2] |

| Boiling Point | 254.5 ± 40.0 °C (Predicted) | [2] |

| pKa (Predicted) | 4.28 ± 0.44 |

Theoretical Considerations for the Solubility of this compound

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. The molecular structure of this compound provides key insights into its expected solubility in various organic solvents.

Molecular Structure and Polarity

This compound possesses a combination of functional groups that contribute to its overall polarity and potential for intermolecular interactions:

-

Phenolic Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and is highly polar.

-

Fluorine Atoms (-F): The two fluorine atoms are also strongly electron-withdrawing, increasing the overall polarity of the molecule.

-

Aromatic Ring: The benzene ring is generally nonpolar, but the presence of the polar substituents significantly influences its electronic properties.

The presence of these polar functional groups suggests that this compound will be more soluble in polar organic solvents compared to nonpolar solvents.

Impact of Substituents on Acidity and Solubility

The presence of strong electron-withdrawing groups (two fluorine atoms and a nitro group) on the phenol ring has a significant impact on the acidity of the phenolic proton. These groups help to stabilize the resulting phenoxide anion through inductive and resonance effects, making this compound a relatively strong organic acid. This increased acidity can enhance its solubility in basic organic solvents or in polar solvents capable of strong hydrogen bonding interactions.

Expected Solubility Trends

Based on the principles of intermolecular forces, we can predict the general solubility trend of this compound in different classes of organic solvents:

-

High Solubility Expected in:

-

Polar Protic Solvents: Such as methanol, ethanol, and other alcohols, which can engage in hydrogen bonding with the hydroxyl and nitro groups.

-

Polar Aprotic Solvents: Such as acetone, ethyl acetate, and acetonitrile, which have significant dipole moments and can interact with the polar regions of the molecule.

-

-

Moderate Solubility Expected in:

-

Slightly Polar/Polarizable Solvents: Such as dichloromethane and chloroform.

-

-

Low Solubility Expected in:

-

Nonpolar Solvents: Such as hexane, cyclohexane, and toluene, where the primary intermolecular forces are weak van der Waals forces.

-

Experimental Determination of Solubility

Given the absence of readily available quantitative solubility data, an experimental approach is necessary. The isothermal equilibrium method is a reliable and widely used technique for determining the solubility of a solid in a liquid.

Principle of the Isothermal Equilibrium Method

The principle of this method is to create a saturated solution of the solute in the solvent at a constant temperature. An excess of the solid solute is equilibrated with the solvent for a sufficient period to ensure that the concentration of the dissolved solute has reached its maximum value (i.e., the solubility). The concentration of the solute in the supernatant is then determined analytically.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for the determination of the solubility of this compound.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

High-purity this compound

-

Analytical grade organic solvents

-

Scintillation vials with screw caps

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Calibration Curve: a. Prepare a stock solution of this compound of a known concentration in the chosen solvent. b. Perform a series of dilutions to create at least five standard solutions of known concentrations. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). d. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Preparation and Equilibration: a. Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached. b. Accurately add a known volume or mass of the desired organic solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C, 40 °C). e. Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically ranges from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.

-

Sampling and Analysis: a. After equilibration, stop the agitation and allow the vials to stand in the thermostatic bath for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a needle. To avoid temperature-induced precipitation, the syringe can be pre-warmed or pre-cooled to the experimental temperature. c. Immediately filter the aliquot through a syringe filter into a pre-weighed vial. d. Accurately weigh the filtered solution. e. Dilute a known mass of the filtered solution with the same solvent to a concentration that falls within the linear range of the calibration curve. f. Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer.

-

Calculation of Solubility: a. Using the equation of the calibration curve, determine the concentration of the diluted sample. b. Calculate the concentration of the original saturated solution, taking into account the dilution factor. c. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mole fraction.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabular Representation of Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| 40 | [Experimental Value] | [Calculated Value] | |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| 40 | [Experimental Value] | [Calculated Value] | |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| 40 | [Experimental Value] | [Calculated Value] | |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| 40 | [Experimental Value] | [Calculated Value] | |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| 40 | [Experimental Value] | [Calculated Value] | |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| 40 | [Experimental Value] | [Calculated Value] | |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

| 40 | [Experimental Value] | [Calculated Value] |

Graphical Representation

A plot of solubility versus temperature for each solvent can provide valuable insights into the thermodynamics of the dissolution process.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a robust framework for its determination. By understanding the physicochemical properties of the molecule and applying the detailed experimental protocol for the isothermal equilibrium method, researchers can generate accurate and reliable solubility data. This information is invaluable for the efficient development of synthetic processes, purification strategies, and formulations involving this important chemical intermediate. The principles and methodologies outlined herein are broadly applicable to the solubility determination of other solid organic compounds.

References

- The Versatility of this compound in Modern Chemical Synthesis. (URL: Not available)

-

PubChem. This compound. (URL: [Link])

- Experiment 1: Determination of Solubility Class. (URL: Not available)

- Solubility of Organic Compounds. (URL: Not available)

- Experiment: Solubility of Organic & Inorganic Compounds. (URL: Not available)

-

How to determine the solubility of a substance in an organic solvent? - ResearchGate. (URL: [Link])

- Solubility of 4-Nitrophenol. (URL: Not available)

-

Toxicological Profile for Nitrophenols. (URL: [Link])

Sources

physical properties of 2,6-Difluoro-4-nitrophenol (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 2,6-Difluoro-4-nitrophenol

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry and drug development, this compound (CAS No. 658-07-1) has emerged as a pivotal intermediate.[1][2] Its unique molecular architecture, featuring a phenolic hydroxyl group, a nitro moiety, and two fluorine atoms, imparts a desirable reactivity profile for the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] The strategic incorporation of fluorine is a well-established method for enhancing the metabolic stability and membrane permeability of drug candidates.[1]

A thorough understanding of the fundamental physical properties of this compound is paramount for researchers and chemical engineers. These properties, particularly the melting and boiling points, are critical parameters that dictate the conditions for its synthesis, purification, handling, and storage. This guide provides a comprehensive overview of these key physical characteristics and outlines a detailed protocol for their experimental verification, ensuring both safety and reproducibility in a laboratory setting.

Physicochemical Properties of this compound

This compound is typically supplied as a light yellow crystalline solid.[1] The purity of commercially available batches often exceeds 97%, which is crucial for its application as a high-quality chemical intermediate.[1] The core physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 658-07-1 | [1][3] |

| Molecular Formula | C₆H₃F₂NO₃ | [1][3][4] |

| Molecular Weight | 175.09 g/mol | [1][3][4] |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 99.7-100.7 °C | [1][3] |

| Boiling Point | 254.5 ± 40.0 °C (Predicted) | [1][3] |

The melting point of a crystalline solid is a robust indicator of its purity. For this compound, the narrow range of 99.7-100.7°C suggests a high degree of purity in its solid state.[1][3] Impurities typically lead to a depression and broadening of the melting point range. The boiling point, while predicted, provides an essential estimate for any high-temperature reactions or distillative purification processes.

Experimental Determination of Melting Point

The determination of a compound's melting point is a foundational technique in organic chemistry for both identification and purity assessment. The following protocol describes a validated method for determining the melting point of this compound using a standard capillary melting point apparatus.

Principle

A small, finely powdered sample of the crystalline solid is heated slowly and uniformly. The temperatures at which the substance begins to melt (the first appearance of liquid) and completely melts are recorded as the melting point range. A pure substance will exhibit a sharp melting range, typically 0.5-2°C.[5]

Materials

-

Sample of this compound

-

Melting point capillaries (sealed at one end)

-

Melting point apparatus with a calibrated thermometer or digital sensor

-

Mortar and pestle

-

Spatula

Step-by-Step Protocol

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

Place a small amount of the light yellow crystalline solid on a clean, dry watch glass.

-

Using a mortar and pestle, gently grind the crystals into a fine powder. Causality: This step is critical to ensure uniform packing and efficient heat transfer within the capillary tube, preventing inaccurate readings due to air pockets or large crystal size.[5]

-

-

Capillary Tube Packing:

-

Press the open end of a melting point capillary tube into the powdered sample, forcing a small amount of material into the tube.[5]

-

Invert the capillary and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom.

-

Repeat this process until a packed column of 2-3 mm in height is achieved. Causality: An appropriate sample height is necessary for an accurate determination. Too much sample will result in a larger temperature gradient across the sample, leading to a broadened melting range.

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range.

-

For an accurate measurement, allow the apparatus to cool to at least 20°C below the expected melting point (approx. 80°C for this compound).

-

Set the heating rate to a slow and steady increase of 1-2°C per minute as the temperature approaches the expected melting point.[5] Causality: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, allowing for a precise observation of the melting process.

-

-

Data Recording and Analysis:

-

Record the temperature at which the first drop of liquid is observed. This is the lower limit of the melting range.

-

Continue heating slowly and record the temperature at which the last solid crystal melts. This is the upper limit of the melting range.[5]

-

A sharp melting range (e.g., 99.5-100.5°C) is indicative of a high-purity sample. A broad and depressed range suggests the presence of impurities.

-

Experimental Workflow Visualization

The logical flow for the purity validation of this compound via melting point analysis is depicted below.

Caption: Workflow for Melting Point Determination of this compound.

Conclusion

The physical properties of this compound, particularly its melting point of 99.7-100.7°C, are critical benchmarks for its use in high-stakes applications like pharmaceutical synthesis. The well-defined melting point not only confirms the identity of the substance but also serves as a reliable and accessible measure of its purity. The experimental protocol detailed in this guide provides a self-validating system for researchers to confirm the quality of their starting materials, thereby ensuring the integrity and success of subsequent synthetic transformations. Adherence to these analytical principles is a cornerstone of robust scientific and developmental work.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of this compound in Modern Chemical Synthesis. Available at: [Link]

-

Chemdad Co., Ltd. (n.d.). This compound. Available at: [Link]

-

Allen. (n.d.). The order of melting point of ortho, para, meta nitrophenol is. Available at: [Link]

-

Chemistry Online. (2023). Obtaining ortho-nitrophenol. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Leveraging this compound (CAS 658-07-1) for Pharmaceutical Synthesis. Available at: [Link]

-

PubChem. (n.d.). 2-Nitrophenol. Available at: [Link]

-

Quora. (2021). Which of the following has higher melting point and why auto nitrophenol or para.... Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

Sources

A Researcher's Guide to Sourcing and Utilizing 2,6-Difluoro-4-nitrophenol in Drug Discovery and Development

An In-depth Technical Guide for Scientists and Professionals

In the landscape of modern pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the successful synthesis of novel molecules. Among these, fluorinated aromatic compounds have garnered significant attention for their ability to modulate the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients. 2,6-Difluoro-4-nitrophenol, with its unique electronic and structural characteristics, stands out as a valuable intermediate. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape, quality assessment, and safe handling of this critical reagent.

The Strategic Importance of this compound

This compound (CAS Number: 658-07-1) is a light yellow crystalline solid that serves as a versatile precursor in organic synthesis.[1] Its utility stems from the presence of three key functional groups on the phenyl ring: two fluorine atoms, a nitro group, and a hydroxyl group. The electron-withdrawing nature of the fluorine and nitro groups activates the aromatic ring for nucleophilic aromatic substitution, while the hydroxyl group offers a handle for various chemical transformations.[1]

In drug discovery, the introduction of fluorine atoms into a molecule can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins.[1] The nitro group, on the other hand, can be readily reduced to an amine, providing a key linkage point for further molecular elaboration. This combination of features makes this compound a sought-after intermediate in the synthesis of complex pharmaceutical candidates and specialty electronic materials.[1]

The Commercial Landscape: Sourcing and Purity

A variety of chemical suppliers offer this compound, catering to different scales of research and manufacturing needs. The available purity grades typically range from 97% to over 99%. For early-stage research and development, a purity of 98% is often sufficient, while later-stage development and manufacturing may necessitate higher purity grades to minimize the presence of process-related impurities.

Below is a comparative table of representative commercial suppliers and the typical purity grades they offer. It is crucial for the end-user to request a lot-specific Certificate of Analysis (CoA) to verify the purity and impurity profile before use.

| Supplier Category | Representative Companies | Typical Purity Grades Offered | Scale of Supply |

| Research & Development | Sigma-Aldrich (Merck), ChemScene, BLD Pharm, Apollo Scientific | ≥98%, ≥99% | Milligrams to Grams |

| Bulk & Industrial | NINGBO INNO PHARMCHEM CO., LTD., Career Henan Chemical Co., ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD. | ≥97%, 98% min, 99% | Kilograms to Metric Tons |

| Online Marketplaces | ChemicalBook, Molbase, Parchem | Varies by listing (typically ≥98%) | Grams to Kilograms |

This table is for illustrative purposes and is not an exhaustive list. Researchers should always conduct their own due diligence when selecting a supplier.

Quality Control and Analytical Characterization

Ensuring the quality of this compound is critical for the reproducibility of synthetic protocols and the safety of the final products. A comprehensive quality assessment relies on a combination of analytical techniques to confirm the identity, purity, and impurity profile of the material.

Certificate of Analysis (CoA): A Critical Document

The Certificate of Analysis is a formal document provided by the supplier that details the analytical testing results for a specific batch of a chemical. Researchers should meticulously review the CoA to ensure it meets their experimental requirements. A representative CoA for high-purity this compound would typically include the following information:

| Parameter | Specification | Method |

| Appearance | Light yellow crystalline solid | Visual Inspection |

| Identity (¹H NMR) | Conforms to structure | ¹H Nuclear Magnetic Resonance |

| Purity (HPLC) | ≥ 99.0% | High-Performance Liquid Chromatography |

| Melting Point | 99.7 - 100.7 °C | Melting Point Apparatus |

| Water Content (Karl Fischer) | ≤ 0.5% | Karl Fischer Titration |

| Residual Solvents | To be specified | Gas Chromatography (GC) |

| Inorganic Impurities | To be specified | Inductively Coupled Plasma (ICP) |

Key Analytical Techniques for Quality Assessment

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound. The ¹H NMR spectrum is expected to show a multiplet around 7.95 ppm in CDCl₃, corresponding to the two aromatic protons.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of this compound and quantifying any impurities. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3][4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed to identify and quantify volatile organic impurities and residual solvents. Due to the polar nature of the phenol, derivatization may be necessary to improve chromatographic performance.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, such as the O-H, N-O, and C-F bonds.

The following diagram illustrates a typical quality control workflow for this compound.

Sources

A Guide to the Synthetic Utility of 2,6-Difluoro-4-nitrophenol: A Versatile Building Block in Modern Organic Chemistry

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the demand for versatile and highly functionalized building blocks is perpetual. 2,6-Difluoro-4-nitrophenol (CAS No. 658-07-1) has emerged as a cornerstone intermediate, prized for its unique electronic and steric properties.[1][2] This guide provides an in-depth technical exploration of its applications, moving beyond simple reaction schemes to elucidate the underlying principles that govern its reactivity. We will examine its role in key transformations such as nucleophilic aromatic substitution, derivatization of its phenolic hydroxyl, and reduction of its nitro group, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Profile and Strategic Importance

This compound is a light yellow crystalline solid that serves as a pivotal intermediate in a multitude of chemical processes.[1] Its synthetic value is derived from the strategic placement of three key functional groups on the benzene ring: a hydroxyl group, a nitro group, and two fluorine atoms. This specific arrangement creates a molecule with a highly predictable and exploitable reactivity profile.

The two ortho-fluorine atoms exert a strong electron-withdrawing inductive effect, which significantly increases the acidity of the phenolic proton.[3] This makes deprotonation under mild basic conditions more favorable compared to less fluorinated analogues, facilitating reactions at the oxygen center.[3] Simultaneously, the powerful electron-withdrawing nitro group, positioned para to the hydroxyl, activates the aromatic ring for nucleophilic attack, a cornerstone of its synthetic utility.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 658-07-1 | [1][6] |

| Molecular Formula | C₆H₃F₂NO₃ | [1][6] |

| Molecular Weight | 175.09 g/mol | [1][6] |

| Appearance | Light yellow crystalline solid | [1][2] |

| Melting Point | 99.7-100.7 °C | [1][2] |

| Boiling Point | 254.5 ± 40.0 °C (Predicted) | [1][2] |

| pKa | 4.28 ± 0.44 (Predicted) | [2] |

Synthesis of the Core Scaffold

The reliable synthesis of this compound is fundamental to its application. The most common and direct route involves the electrophilic nitration of 2,6-difluorophenol.[7][8] The choice of nitrating agent and solvent system is critical to control selectivity and ensure a high yield of the desired para-nitro isomer.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound[7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluorophenol (2.00 g) in glacial acetic acid (20 ml).

-

Nitration: Cool the solution in an ice bath. Slowly add 60% nitric acid (1.20 ml) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Work-up: Pour the reaction mixture into ice water (100 ml). Extract the aqueous mixture with ethyl acetate (3 x 50 ml).

-

Purification: Combine the organic layers and wash with saturated brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 3/1 to 2/1) to yield this compound as a light yellow solid (Typical yield: ~51%).

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound in organic synthesis is as an electrophilic substrate in nucleophilic aromatic substitution (SNAr) reactions.[9] The aromatic ring is rendered electron-deficient by the potent para-nitro group, which can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[4][5]

In this context, the fluorine atoms serve as excellent leaving groups. Contrary to SN1/SN2 reactions, the SNAr reactivity order for halogens is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawal of the highly electronegative fluorine atom at the ipso-carbon.[10]

Caption: Generalized mechanism of SNAr on this compound.

This reactivity allows for the facile introduction of various nucleophiles, such as alkoxides, phenoxides, and amines, to build molecular complexity. This is a common strategy in the synthesis of pharmaceuticals and agrochemicals.[1][9]

Experimental Protocol: Synthesis of a Diarylether via SNAr

-

Reaction Setup: To a solution of this compound (1.0 eq) and a substituted phenol (1.1 eq) in a polar aprotic solvent like DMF or DMSO, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and pour it into water. Acidify with dilute HCl to neutralize any remaining base.

-

Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Further Transformations

Beyond SNAr, the other functional groups on this compound provide additional handles for synthetic diversification.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, yielding 4-amino-2,6-difluorophenol.[2] This transformation is a gateway to a new class of building blocks. The resulting amino group can be acylated, alkylated, or converted into a diazonium salt for Sandmeyer-type reactions, dramatically expanding the synthetic possibilities. Common reduction methods include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl).

Experimental Protocol: Nitro Group Reduction to an Amine

-

Reaction Setup: In a flask, suspend this compound (1.0 eq) in ethanol or ethyl acetate. Add a catalyst, such as 10% Palladium on carbon (Pd/C, ~5 mol%).

-

Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction's progress via TLC. The disappearance of the yellow color of the starting material is often a good visual indicator.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-2,6-difluorophenol, which can be used directly or purified further.

Reactions at the Phenolic Hydroxyl

The acidic phenolic hydroxyl group can be alkylated or acylated to introduce further diversity. For instance, Williamson ether synthesis with an alkyl halide under basic conditions can be used to cap the hydroxyl group, which can be strategic if subsequent reactions require protection of this functionality or if the ether linkage is a desired feature in the final target molecule.

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed synthetic tool. Its value lies in the predictable and versatile reactivity conferred by its unique substitution pattern. The ability to perform selective SNAr reactions, coupled with the potential for transforming the nitro and hydroxyl groups, makes it an indispensable building block in the synthesis of complex organic molecules. Researchers in drug discovery and agrochemical development can leverage its properties to efficiently construct novel compounds with enhanced biological activity and improved pharmacokinetic profiles, underscoring its continued importance in modern chemical science.[1][8][11]

References

- The Versatility of this compound in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | 658-07-1. (2025). ChemicalBook.

- Leveraging this compound (CAS 658-07-1) for Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- A Comparative Guide to the Reactivity of 2,4-Difluorophenol and 2,6-Difluorophenol for Pharmaceutical and Agrochemical Synthesis. (n.d.). Benchchem.

- This compound. (n.d.). Chongqing Chemdad Co., Ltd.

- This compound. (n.d.). PubChem.

- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (n.d.). PMC - NIH.

- Nucleophilic arom

- Nucleophilic Arom

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

- Aromatic Substitution. (n.d.). Vapourtec Flow Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound | C6H3F2NO3 | CID 600210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 658-07-1 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. vapourtec.com [vapourtec.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Strategic Importance of 2,6-Difluoro-4-nitrophenol

An In-depth Technical Guide to the Electrophilic Nitration of 2,6-Difluorophenol

In the landscape of pharmaceutical and agrochemical synthesis, fluorinated aromatic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1] 2,6-Difluoro-4-nitrophenol, a light yellow crystalline solid (CAS 658-07-1), is a pivotal intermediate derived from the electrophilic nitration of 2,6-difluorophenol.[1][2] Its value lies in the trifunctional nature of the molecule: a nucleophilic hydroxyl group, a nitro group amenable to reduction and further derivatization, and an electron-deficient aromatic ring activated for nucleophilic aromatic substitution. Understanding the mechanism and regioselectivity of its synthesis is crucial for optimizing its production and leveraging its synthetic potential.

This guide provides a detailed examination of the electrophilic nitration of 2,6-difluorophenol, delving into the mechanistic principles that govern its high regioselectivity and offering a field-proven experimental protocol for its synthesis.

Part 1: Mechanistic Principles and Regioselectivity

The introduction of a nitro group onto an aromatic ring proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3][4] The regiochemical outcome of the reaction on a substituted benzene ring is dictated by the electronic and steric properties of the substituents already present.[5][6] In the case of 2,6-difluorophenol, the directing effects of one hydroxyl (-OH) group and two fluorine (-F) atoms must be considered.

Pillar 1: Competing Directing Effects

-

Hydroxyl (-OH) Group: The -OH group is a powerful activating group and an ortho, para-director.[7][8] It donates electron density to the aromatic ring through a strong resonance effect (+M effect), which outweighs its inductive electron-withdrawing effect (-I effect). This donation of electron density stabilizes the positively charged intermediate (the sigma complex or Wheland intermediate) formed during electrophilic attack, particularly when the attack occurs at the ortho or para positions.[4][5]

-

Fluorine (-F) Atoms: Halogens, including fluorine, are a unique class of substituents. They are deactivating yet ortho, para-directing.[7][8] The deactivation arises from a strong electron-withdrawing inductive effect (-I effect) due to fluorine's high electronegativity. However, fluorine also possesses lone pairs of electrons that can be donated to the ring via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[6][9] For fluorine, the strong -I effect generally outweighs the +M effect, leading to overall deactivation of the ring compared to benzene.[9]

Pillar 2: The Decisive Role of Steric Hindrance and Position

In 2,6-difluorophenol, the interplay of these effects leads to a highly predictable outcome.

-

Activation: The strongly activating -OH group increases the nucleophilicity of the aromatic ring, making it susceptible to electrophilic attack despite the deactivating presence of two fluorine atoms.[4]

-

Directing Influence: All three substituents (-OH, -F, -F) direct the incoming electrophile to the positions ortho and para to themselves. The hydroxyl group at C1 directs to C2, C4, and C6. The fluorine at C2 directs to C1, C3, and C5. The fluorine at C6 directs to C1, C5, and C3. The position of highest electron density and, therefore, the most favorable for attack, is the C4 position (para to the powerful -OH director).

-

Steric Hindrance: The two fluorine atoms at the C2 and C6 positions create significant steric hindrance around the ortho positions (C3 and C5 are ortho to the fluorine atoms but meta to the hydroxyl group). This physical obstruction makes the approach of the electrophile to the C4 (para) position far more favorable.[10]

Consequently, the electrophilic nitration of 2,6-difluorophenol occurs with high regioselectivity at the sterically accessible and electronically enriched C4 position, yielding this compound as the major product.[1][10]

Part 2: The Core Reaction Mechanism

The reaction proceeds through a well-established multi-step pathway for electrophilic aromatic substitution.

Step 1: Generation of the Electrophile (Nitronium Ion) The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from nitric acid. While a mixture of concentrated nitric and sulfuric acids is common for nitrating many aromatics, the activated nature of phenols allows for milder conditions, such as using nitric acid in a solvent like acetic acid.[4][11][12] The strong acid protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[13][14]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π system of the 2,6-difluorophenol ring attacks the nitronium ion. The attack occurs at the C4 position, forming a new C-N bond and a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate. The positive charge is delocalized across the ring, with significant resonance contributors placing the charge on the carbon bearing the hydroxyl group, where it is stabilized by the oxygen's lone pairs.

Step 3: Rearomatization A weak base in the reaction mixture, such as water or the conjugate base of the acid used (e.g., acetate), abstracts the proton from the C4 carbon. This restores the aromaticity of the ring and yields the final product, this compound.

Mechanism Workflow Diagram

Caption: Figure 1: Mechanism of 2,6-Difluorophenol Nitration

Part 3: Experimental Protocol and Data

The following protocol is a self-validating system for the regioselective synthesis of this compound, adapted from established procedures.[11]

Detailed Step-by-Step Methodology

-